Methyl 5-chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylate
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Overview
Description
“Methyl 5-chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylate” is a chemical compound with the molecular formula C14H9ClF3NO3 and a molecular weight of 331.67 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C14H9ClF3NO3. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with various functional groups, including a chloro group (Cl), a trifluoromethyl group (CF3), and a carboxylate group (CO2H) .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. This compound’s properties, such as melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Calcium-Channel Antagonist Activity
One of the notable applications of compounds closely related to Methyl 5-chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylate is their potential as calcium-channel antagonists. Research has highlighted derivatives of 1,4-dihydropyridines, exhibiting calcium modulatory properties, which are crucial in medical research for developing treatments for cardiovascular diseases (Linden et al., 2011).
Chemical Synthesis and Structural Analysis
Studies also focus on the synthesis and reactions of chemical structures involving similar functional groups, offering insights into the methods of creating complex molecules with specific properties. For example, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones showcases the intricate process of creating molecules with pharmacophoric substituents, which could be of pharmacological interest (Kandinska et al., 2006).
Protoporphyrinogen IX Oxidase Inhibitors
The compound and its derivatives have been studied for their role as inhibitors of protoporphyrinogen IX oxidase, a key enzyme in the biosynthesis pathway of heme, which is a target for developing herbicides and antimicrobial agents. This research highlights the compound's potential in addressing needs in agriculture and medicine (Li et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-23-14(22)12-6-11(16)8-20(13(12)21)7-9-2-4-10(5-3-9)15(17,18)19/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNCGTLZFPBYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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